N-(indolin-5-yl)pyrazine-2-carboxamide
CAS No.: 1405325-23-6
Cat. No.: VC6358857
Molecular Formula: C13H12N4O
Molecular Weight: 240.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1405325-23-6 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.266 |
| IUPAC Name | N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18) |
| Standard InChI Key | OVXYBPQSJRYJES-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |
Introduction
Structural and Chemical Characteristics
Core Scaffold Design
N-(Indolin-5-yl)pyrazine-2-carboxamide belongs to the indoline-carboxamide family, distinguished by a saturated bicyclic indoline system (a benzene fused to a five-membered nitrogen-containing ring) substituted at the 5-position with a pyrazine-2-carboxamide group. The amide linker between the indoline and pyrazine moieties is critical for hydrogen-bonding interactions with biological targets, as demonstrated in analogous MAO-B inhibitors . The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, contributes to π-π stacking and dipole interactions within enzyme active sites .
Comparative Analysis with Indole-Based Analogs
Structurally similar indole-5-carboxamides, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e), exhibit potent MAO-B inhibition (IC~50~ = 0.78 µM) and high selectivity (SI > 120) . Replacing indole’s unsaturated five-membered ring with indoline’s saturated system could alter conformational flexibility and electronic properties, potentially modulating target affinity. For instance, saturation may reduce planarity, affecting penetration into hydrophobic binding pockets .
Synthetic Methodologies
Microwave-Assisted Amide Coupling
A robust route for synthesizing indole- and pyrazine-carboxamides involves microwave-assisted coupling reactions. For example:
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Intermediate Preparation: 5-Nitroindole derivatives are synthesized via nucleophilic substitution (e.g., 5-nitroindole with 3-fluorobenzoyl chloride under NaH/DMF) .
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Reduction: Nitro groups are reduced to amines using Fe/NH~4~Cl in EtOH/H~2~O .
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Amide Bond Formation: Carboxylic acids (e.g., pyrazine-2-carboxylic acid) are coupled with amine intermediates using HATU/DIPEA in DMF under microwave irradiation (116°C, 45 min) .
Adapting this protocol for indoline-5-amine would involve analogous steps, though reduction conditions must preserve the saturated indoline ring.
Alternative Routes for Pyrazine Functionalization
Phenoxypyrazine-2-carboxamides, such as TGR5 agonists, are synthesized via nucleophilic aromatic substitution (SNAr) of chloropyrazine esters with phenols, followed by saponification and amide coupling . For N-(indolin-5-yl)pyrazine-2-carboxamide, SNAr at pyrazine’s 3-position with indoline-5-amine could be explored, though steric hindrance may necessitate optimized conditions.
Pharmacological Profile of Analogous Compounds
MAO-B Inhibition
Indole-5-carboxamides demonstrate competitive MAO-B inhibition, with compound 4e exhibiting a K~i~ of 94.52 nM . Key SAR insights include:
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N-Substitution: Bulky substituents (e.g., 3-fluorobenzoyl) enhance MAO-B affinity by occupying hydrophobic subpockets.
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Amide Linker: Reversing the amide orientation or replacing it with esters abolishes activity .
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Heterocycle Choice: Pyrazine outperforms pyridine and pyridazine in potency, likely due to optimized electronic interactions .
| Compound | R Group | MAO-B IC~50~ (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| 4e | 3-Fluorobenzoyl | 0.78 | >120 |
| 4b | 4-Fluorobenzyl | 1.65 | >60 |
| VII | Indazole-5-carboxamide | 3.30 | ~10 |
Table 1: MAO-B inhibitory activities of select carboxamide analogs .
TGR5 Agonist Activity
Pyrazine-2-carboxamides with phenoxy substituents (e.g., compound 18k) act as potent TGR5 agonists (EC~50~ = 28 nM), stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo . The indoline variant’s activity would depend on its ability to engage TGR5’s bile acid-binding domain, which favors planar aromatic systems .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking of indole-5-carboxamides into MAO-B (PDB: 2V5Z) reveals:
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The pyrazine ring forms π-π interactions with Tyr398.
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The 3-fluorobenzoyl group occupies the entrance cavity, while the amide linker hydrogen-bonds with Gln206 .
Indoline’s saturated ring may disrupt these interactions, necessitating substituent optimization for cavity accommodation.
Kinetic Analysis
Compound 4e exhibits competitive inhibition, indicating direct competition with substrate (e.g., dopamine) for the MAO-B active site . A Lineweaver-Burk plot confirms increased K~m~ with unchanged V~max~, consistent with reversible binding.
Therapeutic Implications
Neurodegenerative Diseases
MAO-B inhibitors delay dopamine degradation, offering symptomatic relief in Parkinson’s disease (PD). The selectivity of carboxamides like 4e reduces tyramine-induced hypertension (“cheese effect”) compared to non-selective inhibitors .
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